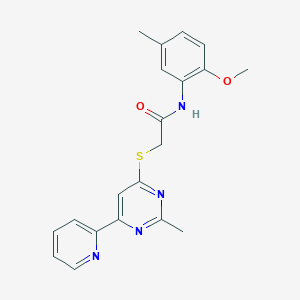

N-(2-methoxy-5-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

This compound is a pyrimidine-thioacetamide derivative featuring a 2-methoxy-5-methylphenyl substituent and a pyridinyl-pyrimidine core.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-8-18(26-3)17(10-13)24-19(25)12-27-20-11-16(22-14(2)23-20)15-6-4-5-9-21-15/h4-11H,12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHJFKZYINTQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure includes a methoxy group, a methyl group, and a thioacetamide moiety attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an anti-cancer and anti-infective agent. The following sections summarize key findings from research studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- Compounds targeting specific kinases involved in cancer cell signaling pathways.

- Induction of apoptosis via mitochondrial pathways.

- Case Studies :

Antimicrobial Activity

The compound's thioacetamide component suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens.

- In Vitro Studies :

Cytotoxicity Studies

Evaluating the safety profile of new compounds is crucial for their development into therapeutic agents.

- Cell Viability Assays :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Structural Analog: Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

Key Differences :

- Substituent Position : The target compound has a 2-methoxy-5-methylphenyl group, whereas Epirimil features a 3,4-dimethoxyphenyl moiety. The altered substitution pattern may influence steric effects and electronic distribution, impacting receptor binding or metabolic stability.

- Pharmacological Activity: Epirimil demonstrated significant anticonvulsant efficacy in the maximal electroshock (MES) model (ED₅₀ = 32.1 mg/kg) and a favorable protective index (PI = 5.2) . The target compound’s methyl group at the 5-position (vs.

ADMET Comparison :

Pyrimidine-Thioacetamide Derivatives with Varied Aromatic Substituents

Structural Impact on Activity :

Regulatory and Toxicity Considerations

- TRI List Compounds (): Perfluoroalkyl-containing acetamides (e.g., CAS 2738952-61-7) highlight regulatory scrutiny due to persistence and toxicity. The target compound’s lack of fluorinated groups may confer a safer profile.

- Medicinal Chemistry Friendliness : The absence of reactive or toxicophores (e.g., nitro, perfluoroalkyl) in the target compound aligns with drug-likeness criteria .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2-methoxy-5-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

Answer:

Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) are often required for coupling reactions but must be balanced to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethers (THF) may stabilize reactive intermediates .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, particularly for pyrimidine-thioacetamide bond formation .

- pH modulation : Acidic conditions (pH 4–6) during condensation steps prevent unwanted side reactions .

Yields >70% are achievable with iterative adjustments .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- IR spectroscopy :

- Mass spectrometry :

Basic: How do structural motifs (e.g., pyrimidine-thioether linkages) influence the compound’s physicochemical properties?

Answer:

- Pyrimidine-thioether linkage : Enhances metabolic stability by resisting hydrolysis compared to oxyacetamides .

- Methoxy and methyl groups : Improve lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility (<0.1 mg/mL in water) .

- Pyridin-2-yl group : Introduces π-π stacking potential, critical for target binding (e.g., kinase active sites) .

Advanced: What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Answer:

Common byproducts arise from:

- Incomplete deprotection : Residual Boc groups in intermediates lead to acetylated impurities (e.g., N-acetyl derivatives), detectable via LC-MS at m/z +42 .

- Oxidative dimerization : Thiol intermediates in the presence of trace O₂ form disulfide-linked dimers, mitigated by inert atmospheres (N₂/Ar) .

- Regioselectivity issues : Competing nucleophilic attack at pyrimidine C4 vs. C2 positions can be controlled using sterically hindered bases (e.g., DBU) .

Advanced: How can researchers address solubility challenges in bioactivity assays without altering the compound’s core structure?

Answer:

- Co-solvent systems : DMSO-water mixtures (≤5% DMSO) maintain solubility while minimizing cytotoxicity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell-based assays .

- pH adjustment : Buffered solutions (pH 7.4) with cyclodextrins enhance solubility via host-guest complexation .

Advanced: How do contradictory bioactivity results across studies inform target validation strategies?

Answer:

Discrepancies often stem from:

- Off-target effects : Use isoform-specific kinase inhibitors (e.g., EGFR-TK vs. VEGFR-TK) to clarify selectivity .

- Cellular context : Primary vs. immortalized cell lines exhibit divergent metabolic profiles; validate hits in ≥3 model systems .

- Assay interference : Thioacetamide moieties may quench fluorescent probes (e.g., Alamar Blue); confirm results with orthogonal assays (e.g., SPR) .

Advanced: What role does polymorphism play in modulating the compound’s crystallinity and stability?

Answer:

- Hydrogen-bonding networks : Polymorphs with N–H⋯N/N–H⋯O interactions (e.g., β-form) exhibit higher melting points (Δmp ~15°C) and enhanced shelf stability .

- Solvent-mediated transitions : Recrystallization from DMF vs. EtOH produces distinct crystal habits (needle vs. plate), impacting dissolution rates .

- Hygroscopicity : Amorphous forms absorb moisture (≥3% w/w), necessitating anhydrous storage for long-term studies .

Advanced: What computational methods aid in rationalizing structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Docking simulations : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., CDK2, RMSD ≤2.0 Å) .

- QSAR modeling : Hammett σ values for substituents (e.g., -OCH₃, σ = -0.27) correlate with IC₀₀ shifts in enzyme inhibition .

- MD simulations : Free-energy perturbation (FEP) identifies residues (e.g., Lys33 in EGFR) critical for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.